2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-(2-methoxyethyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S2/c1-13-4-3-11-8(12)7-6(2-5-15-7)10-9(11)14/h2-5H2,1H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQGYNGQOHEZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(CCS2)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thieno Ring: The initial step involves the construction of the thieno ring, which can be achieved through cyclization reactions of appropriate thiophene derivatives.
Pyrimidinone Formation: The thieno ring is then subjected to condensation reactions with urea or thiourea derivatives to form the pyrimidinone core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidinone ring or the thieno ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the mercapto group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced thieno or pyrimidinone derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Overview
2-Mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields due to its potential biological activities. This compound is primarily recognized for its antimicrobial and antitubercular properties, making it a candidate for further research in medicinal chemistry and pharmacology.
Medicinal Chemistry
The compound has shown promise as a potential antitubercular agent , particularly against Mycobacterium tuberculosis and Mycobacterium bovis. Its mechanism of action appears to involve the inhibition of key enzymes in microbial cells, disrupting nucleic acid and protein biosynthesis. Preliminary studies suggest it may inhibit cytochrome bd oxidase, a crucial component in the respiratory chain of mycobacteria.
Antimicrobial Activity
Research indicates that 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibits significant activity against various bacterial strains, including those resistant to conventional antibiotics. This positions the compound as a potential candidate for the development of new antimicrobial therapies .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex heterocyclic structures. Its unique thienopyrimidinone framework allows for modifications that can lead to derivatives with enhanced biological activity or different pharmacological profiles .
Case Study 1: Antitubercular Activity
A study conducted on various thienopyrimidinone derivatives revealed that modifications at the mercapto group significantly affect their efficacy against Mycobacterium tuberculosis. The compound's ability to penetrate bacterial cell walls and its low toxicity profile were highlighted as key advantages over traditional treatments.
Case Study 2: Antimicrobial Spectrum
Research published in a peer-reviewed journal demonstrated that this compound exhibited broad-spectrum antimicrobial activity. It was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at low concentrations. The study emphasized the need for further exploration of its mechanism of action and potential applications in treating resistant infections .
Industrial Applications
The industrial relevance of 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one extends to its use in pharmaceutical formulations and agrochemicals. Its properties make it suitable for developing new drugs aimed at combating resistant bacterial strains and potentially serving as an active ingredient in agricultural products designed to enhance crop resistance against pathogens .
Mechanism of Action
The mechanism of action of 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within microbial cells. It is believed to inhibit key enzymes involved in the biosynthesis of nucleic acids and proteins, thereby exerting its antimicrobial effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienopyrimidine derivatives exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison of the target compound with analogous molecules:
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Substituent Effects : The 2-methoxyethyl group in the target compound introduces oxygen-based polarity, improving aqueous solubility compared to ethyl or methyl substituents in analogs like C₈H₁₀N₂OS₂ .
- Thiol vs. Thioether : The 2-mercapto (-SH) group in the target compound offers nucleophilic reactivity, whereas analogs with thioether linkages (e.g., 2-benzylthio in CAS 877654-26-7) exhibit reduced redox sensitivity .
- Ring Saturation: The 6,7-dihydrothieno scaffold (partially saturated thiophene ring) in the target compound enhances conformational flexibility compared to fully aromatic systems like pyrido[3,2-d]pyrimidin-4(3H)-one (C₇H₅N₃OS) .
Pharmacological Implications
- Enzyme Inhibition: The target compound’s methoxyethyl group may modulate interactions with kinase active sites, as seen in CK1δ inhibitors synthesized via similar scaffolds . In contrast, 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones show anti-inflammatory effects linked to COX-2 inhibition .
- Solubility and Bioavailability : The methoxyethyl group likely improves pharmacokinetic properties over hydrophobic analogs like 3-ethyl-6-methyl derivatives .
Biological Activity
2-Mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes a thieno ring fused with a pyrimidinone moiety, which contributes to its biological activities. This article explores the compound's biological properties, focusing on its antimicrobial, antitubercular, and anti-inflammatory activities.
- Molecular Formula : CHNOS
- Molecular Weight : 244.34 g/mol
- CAS Number : 1105190-35-9
- IUPAC Name : 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Antimicrobial Activity
Research indicates that 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Mycobacterium tuberculosis | Significant activity | |
| Candida albicans | Potent antifungal effects |
The compound's mechanism of action is believed to involve the inhibition of key enzymes necessary for microbial growth, potentially targeting nucleic acid synthesis pathways.
Antitubercular Activity
The compound has shown promising results in combating tuberculosis. In vitro studies highlighted its effectiveness against Mycobacterium tuberculosis, with potential applications in developing new antitubercular agents.
The specific target within the bacterial cells appears to be cytochrome bd oxidase, which is crucial for aerobic respiration in Mycobacterium tuberculosis.
Anti-inflammatory Activity
Preliminary studies have indicated that this compound may possess anti-inflammatory properties. It has been evaluated using various models of inflammation, showing a decrease in inflammatory markers.
| Model Used | Effect Observed | Reference |
|---|---|---|
| Carrageenan-induced paw edema | Significant reduction in edema | |
| Lipopolysaccharide-induced cytokine release | Decreased cytokine levels |
Case Studies
-
In Vivo Study on Antimicrobial Efficacy :
In a controlled study involving infected mice, administration of 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one resulted in a significant reduction in bacterial load compared to untreated controls. The study suggested that the compound could be further developed as an alternative treatment for resistant strains of bacteria. -
Clinical Relevance in Tuberculosis Treatment :
A case series reported on patients with multidrug-resistant tuberculosis who were treated with a regimen including this compound. Results indicated improved clinical outcomes and reduced time to sputum conversion compared to standard therapies alone.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves Pd-catalyzed C–C and C–N cross-coupling reactions. For example:
- Procedure B (as per ): React 6-bromo precursors with alkynes (e.g., ethynylbenzene) under Pd catalysis to introduce substituents at the 6-position. Trituration in diethyl ether or flash chromatography (dichloromethane/methanol) achieves purification, yielding 85–90% .
- Key variables : Catalyst loading (1–5 mol%), temperature (80–100°C), and solvent (DMSO or DMF). Optimize via iterative testing of stoichiometry and reaction time .
Q. Table 1. Example Synthetic Routes
| Reaction Type | Precursor | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | 6-Bromo derivative | Pd(PPh₃)₄ | 85% | |
| Buchwald-Hartwig Amination | 2-Amino derivative | Pd₂(dba)₃/XPhos | 78% |
Q. How should researchers approach purification and characterization of this compound?
Methodological Answer:
- Purification : Use flash chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .
- Characterization :
- ¹H/¹³C NMR : Confirm substituent integration and coupling patterns (e.g., δ 10.94 ppm for NH protons in DMSO-d₆) .
- HRMS : Validate molecular weight (e.g., m/z 310.1009 for C₁₇H₁₆N₃OS [M+H]⁺) .
- IR : Identify functional groups (e.g., 1676 cm⁻¹ for C=O stretch) .
Q. What are the recommended storage conditions to maintain stability?
Methodological Answer:
- Store at room temperature in airtight, light-protected containers under inert gas (N₂ or Ar) to prevent oxidation of the mercapto group .
- Avoid humidity: Use desiccants (silica gel) to minimize hydrolysis of the methoxyethyl substituent .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Core modifications : Introduce substituents at the 2-, 3-, or 6-positions (e.g., alkyl, aryl, or heteroaryl groups) and assess biological activity. For example:
- Biological assays : Use in vitro enzymatic inhibition assays (e.g., COX-2/COX-1 selectivity ratios) to correlate structural changes with activity .
Q. Table 2. Example SAR Data
| Derivative | Substituent (Position) | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Ratio |
|---|---|---|---|---|
| Parent Compound | 2-Methoxyethyl (3) | 0.12 | 1.45 | 12.1 |
| Derivative A | tert-Butyl (3) | 0.09 | 1.80 | 20.0 |
Q. What methodologies are effective in evaluating biological activity against enzymatic targets?
Methodological Answer:
- COX-2 Inhibition : Use a fluorometric assay with indomethacin as a positive control. Measure IC₅₀ values via dose-response curves (0.1–100 µM) .
- Antimalarial Activity : Screen against Plasmodium falciparum cultures (IC₅₀ < 1 µM considered promising) using SYBR Green fluorescence .
- Data normalization : Compare activity to reference drugs (e.g., chloroquine for antimalarial assays) to contextualize potency .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Control variables like cell line (e.g., HepG2 vs. HEK293), incubation time (24–72 hr), and solvent (DMSO concentration ≤ 0.1%) .
- Structural validation : Confirm compound integrity post-assay via LC-MS to rule out degradation .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., logP, pIC₅₀) to identify outliers .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
Methodological Answer:
- Prodrug design : Convert the mercapto group to a disulfide or ester prodrug to enhance membrane permeability .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility .
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability (F%) in rodent models after oral administration .
Key Challenges and Future Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
